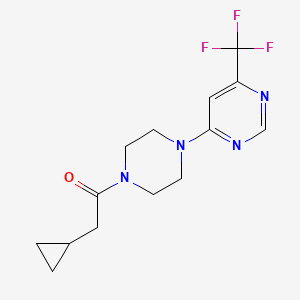

2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone

Description

2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a heterocyclic compound featuring a piperazine core linked to a trifluoromethyl-substituted pyrimidine ring and a cyclopropyl-acetyl group. The ethanone backbone provides a reactive ketone moiety, while the cyclopropyl group introduces steric bulk and conformational rigidity.

Properties

IUPAC Name |

2-cyclopropyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O/c15-14(16,17)11-8-12(19-9-18-11)20-3-5-21(6-4-20)13(22)7-10-1-2-10/h8-10H,1-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLADFVLXQQYUHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Formation of the pyrimidine ring: This can be achieved through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Cyclopropyl group attachment: This can be done via a cyclopropanation reaction using diazo compounds and transition metal catalysts.

Piperazine ring formation: The piperazine moiety can be introduced through a nucleophilic substitution reaction using a suitable amine and a halogenated precursor.

Final coupling: The final step involves coupling the pyrimidine and piperazine intermediates under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydride.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone has several applications in scientific research:

Medicinal Chemistry: This compound is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting central nervous system disorders.

Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through biological membranes. The piperazine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions with target proteins, influencing their function.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

*Thermal data inferred from structural analogues.

Biological Activity

2-Cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₆F₃N₃O₂ |

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 19616706 |

The biological activity of this compound is primarily attributed to its interaction with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased apoptosis in cancer cells, especially those with deficiencies in DNA repair pathways.

Efficacy Against Cancer Cells

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines:

- Breast Cancer Cells : In vitro assays showed that the compound inhibited the growth of human breast cancer cells with an IC₅₀ value of approximately 18 μM, comparable to established PARP inhibitors like Olaparib (IC₅₀ = 57.3 μM) .

- Mechanistic Studies : The compound was found to enhance cleavage of PARP and increase phosphorylation of H2AX, indicating activation of DNA damage response pathways .

In Vivo Studies

In vivo studies using mouse models have shown that compounds similar to this compound can significantly reduce tumor size and improve survival rates compared to control groups .

Case Study 1: Development of PARP Inhibitors

A study focused on the synthesis and evaluation of piperazine derivatives, including this compound, highlighted their potential as novel PARP inhibitors. The research demonstrated that these compounds not only inhibited PARP activity but also induced apoptosis in cancer cells through caspase activation .

Case Study 2: Comparative Analysis with Other Compounds

Another study compared the efficacy of various piperazine derivatives, revealing that those containing trifluoromethyl groups exhibited enhanced potency against cancer cell lines. The structure–activity relationship (SAR) analysis indicated that the trifluoromethyl moiety significantly contributes to the biological activity by increasing lipophilicity and improving binding affinity to target proteins .

Summary of Findings

The biological activity of this compound is characterized by:

- Inhibition of PARP : Leading to increased DNA damage and apoptosis in cancer cells.

- Efficacy : Demonstrated significant cytotoxicity in vitro with promising results in vivo.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-cyclopropyl-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)ethanone to achieve high purity and yield?

- Methodological Answer :

- Stepwise Synthesis : Begin with substituted piperazine and pyrimidine precursors. Coupling reactions (e.g., nucleophilic substitution) between cyclopropyl carbonyl groups and the piperazine-pyrimidine core require precise stoichiometry .

- Reaction Conditions : Use polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C for 12–24 hours. Monitor progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to isolate the product in >85% purity .

Q. What analytical techniques are critical for characterizing this compound’s structure and confirming its identity?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to verify cyclopropyl, trifluoromethyl, and piperazine-proton environments. Compare chemical shifts to structurally similar compounds (e.g., δ ~1.2–1.5 ppm for cyclopropyl protons) .

- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak at m/z ≈ 384.14 (CHFNO) with <2 ppm error .

- X-ray Crystallography : If single crystals are obtained, use SHELX programs for structure refinement to resolve bond angles and torsional strain in the piperazine-pyrimidine linkage .

Q. How can solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility Screening : Test in DMSO (stock solution), PBS (pH 7.4), and simulated gastric fluid. Use UV-Vis spectroscopy to quantify solubility limits (e.g., <10 µM in aqueous buffers) .

- Stability Studies : Incubate at 37°C for 48 hours in PBS and liver microsomes. Monitor degradation via LC-MS; >80% stability indicates suitability for cell-based assays .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Reproducibility : Conduct parallel assays (e.g., receptor binding, enzyme inhibition) across multiple labs using standardized protocols. Compare IC values for consistency .

- Off-Target Profiling : Use high-throughput screening (HTS) panels (e.g., Eurofins CEREP) to assess selectivity against 50+ kinases, GPCRs, and ion channels. Discrepancies may arise from batch-dependent impurities .

- Structural Analog Comparison : Synthesize and test derivatives (e.g., replacing cyclopropyl with methyl groups) to isolate pharmacophore contributions .

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to serotonin/dopamine receptors. Prioritize poses with hydrogen bonds to pyrimidine N1 and van der Waals contacts with the trifluoromethyl group .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Key metrics include RMSD (<2 Å) and ligand-protein interaction persistence (>70% simulation time) .

- QSAR Analysis : Build regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. What experimental designs are optimal for evaluating its pharmacokinetic (PK) properties?

- Methodological Answer :

- In Vivo PK Studies : Administer 10 mg/kg IV/PO in rodents. Collect plasma at 0.5, 2, 6, and 24 hours. Quantify via LC-MS/MS; calculate AUC, C, and t .

- Metabolite ID : Use hepatocyte incubations + HRMS to detect phase I/II metabolites (e.g., hydroxylation at cyclopropyl or piperazine N-oxidation) .

- BBB Penetration : Measure logBB values (brain/plasma ratio) in mice; values >0.3 suggest CNS activity potential .

Key Research Challenges and Solutions

- Challenge : Low yield in piperazine-pyrimidine coupling.

- Solution : Optimize Pd-catalyzed Buchwald-Hartwig conditions (e.g., Pd(dba), Xantphos, CsCO) .

- Challenge : Off-target activity in kinase assays.

- Solution : Introduce steric hindrance (e.g., 2-methylpyrimidine) to improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.